D-beta-homoserine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential as a Neuromodulator

Studies suggest D-β-homoserine might play a role in the central nervous system as a neuromodulator. Research indicates it can modulate glutamate receptors, which are essential for various neuronal functions, including learning, memory, and synaptic plasticity []. However, further investigation is needed to fully understand its specific effects and potential therapeutic implications.

Application in Enzyme Inhibition

D-β-homoserine has been explored as a potential inhibitor for specific enzymes, particularly those involved in amino acid metabolism. Studies suggest it can inhibit cystathionine gamma-synthase (CBS), an enzyme involved in the methionine cycle, and potentially offer therapeutic benefits in conditions associated with CBS dysfunction [].

Role in Plant Physiology

D-β-homoserine is a naturally occurring metabolite in some plants and plays a role in their growth and development. Research suggests it can act as a precursor for various important molecules in plants, including threonine, methionine, and isoleucine []. Additionally, it might be involved in plant stress responses and defense mechanisms [].

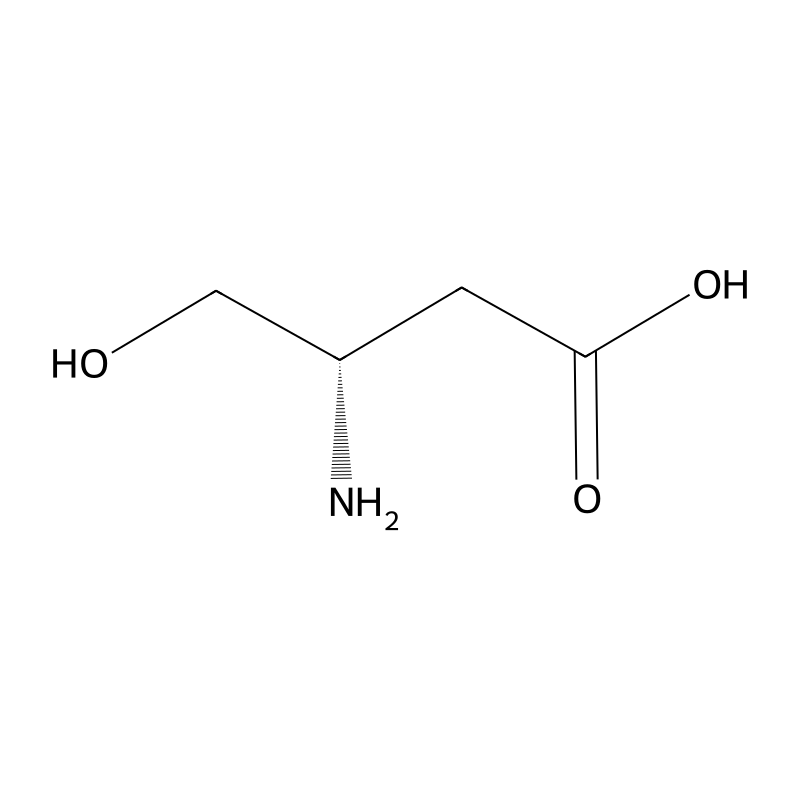

D-beta-homoserine is an α-amino acid with the chemical formula C₄H₉NO₃. It is a stereoisomer of homoserine, differing in the configuration at the chiral center. D-beta-homoserine plays a significant role in various biochemical pathways, particularly as an intermediate in the biosynthesis of essential amino acids such as methionine, threonine, and isoleucine. It is produced through enzymatic reactions involving aspartate and is involved in several metabolic processes within organisms.

- Biosynthesis of Amino Acids: It is synthesized from aspartate via aspartate-4-semialdehyde through a series of reactions catalyzed by homoserine dehydrogenase. This enzyme uses NADPH to reduce aspartate-4-semialdehyde to D-beta-homoserine .

- Conversion to Threonine: D-beta-homoserine can be phosphorylated by homoserine kinase to produce homoserine phosphate, which is then converted to threonine by threonine synthase .

- Formation of Methionine: It also acts as a precursor for methionine through O-succinylhomoserine, which is formed via the action of homoserine O-succinyltransferase .

D-beta-homoserine exhibits various biological activities:

- Quorum Sensing: It serves as a signaling molecule in bacterial communication, particularly in the form of N-acyl-homoserine lactones (AHLs), which are critical for quorum sensing in many bacterial species. This process regulates gene expression based on cell density .

- Inhibition of Enzymes: D-beta-homoserine has been shown to act as an allosteric inhibitor of enzymes like aspartate kinase and glutamate dehydrogenase, impacting metabolic pathways related to amino acid synthesis .

D-beta-homoserine can be synthesized through various methods:

- Enzymatic Synthesis: The primary method involves the reduction of aspartate using homoserine dehydrogenase, where NADPH acts as a reducing agent.

- Chemical Synthesis: Alternative synthetic routes may involve chemical transformations starting from simpler precursors, although enzymatic methods are more commonly employed due to their specificity and efficiency.

D-beta-homoserine has several applications across different fields:

- Biotechnology: It is used in the production of amino acids and serves as a building block for various biochemical compounds .

- Pharmaceutical Research: D-beta-homoserine is utilized in studies related to enzyme mechanisms and the development of serine proteases .

- Agriculture: Its derivatives may be explored for use in plant growth regulators or fertilizers due to their role in amino acid biosynthesis.

Research into the interactions involving D-beta-homoserine has revealed its role in microbial signaling and metabolic regulation:

- Bacterial Communication: Studies have demonstrated how D-beta-homoserine derivatives influence quorum sensing pathways, impacting biofilm formation and virulence in bacteria like Vibrio fischeri and Burkholderia cepacia .

- Metabolic Pathway Regulation: Investigations into its allosteric effects on key enzymes provide insights into how D-beta-homoserine influences broader metabolic networks within cells .

D-beta-homoserine shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure/Formula | Key Characteristics |

|---|---|---|

| L-Homoserine | C₄H₉NO₃ | Enantiomer; common in protein synthesis |

| Threonine | C₄H₉NO₃ | Isomer; essential amino acid |

| Aspartate | C₄H₇NO₄ | Precursor in homoserine biosynthesis |

| Methionine | C₅H₁₁NO₂S | Essential amino acid; involved in methylation |

D-beta-homoserine's uniqueness lies in its specific stereochemistry and its role within bacterial signaling pathways as well as its potential applications in biotechnology and pharmaceuticals. Unlike its L-isomer, which is more prevalent in proteins, D-beta-homoserine's significance often emerges from its involvement in microbial processes and metabolic regulation.

D-β-Homoserine, chemically designated as (3S)-3-amino-4-hydroxybutanoic acid (IUPAC name), is a non-proteinogenic amino acid with the molecular formula C₄H₉NO₃ and a molecular weight of 119.12 g/mol . It belongs to the homoserine family, characterized by an additional methylene group (-CH₂-) compared to serine. The stereochemistry of the β-carbon distinguishes it from its L-isomer, with the D-configuration conferring unique biochemical properties . Key identifiers include:

- CAS Registry Number: 16504-57-7

- Synonym: (S)-3-Amino-4-hydroxybutanoic acid

- SMILES: C(C@@HN)C(=O)O

Historical Context of Discovery

D-β-Homoserine was first isolated from Corynebacterium glutamicum, a bacterium utilized in industrial amino acid production . Its discovery emerged during studies on microbial metabolic pathways, particularly those involving aspartate-derived amino acids. While homoserine itself was synthesized in 1907 by Fischer and Blumenthal , the D-β isoform gained attention later due to its role in specialized biosynthesis and microbial signaling .

Position in Amino Acid Classification Systems

D-β-Homoserine is classified as a non-standard β-amino acid due to its hydroxyl and amino groups on adjacent carbons (C3 and C4). Unlike proteinogenic amino acids, it is not incorporated into ribosomally synthesized proteins but serves as a precursor in metabolic pathways:

- Biosynthetic Intermediate: Precursor for methionine, threonine, and isoleucine in bacteria and plants .

- Quorum Sensing: Acts as a backbone for N-acyl homoserine lactones (AHLs), signaling molecules in bacterial communication .

Significance in Biochemical Research

D-β-Homoserine is pivotal in:

- Metabolic Engineering: Optimized production in Escherichia coli achieves titers >110 g/L, highlighting its industrial potential .

- Glycopeptide Synthesis: Serves as an aspartic acid precursor in sulfated glycopeptides, avoiding cyclic aspartimide formation .

- Neuromodulation: Modulates glutamate receptors, suggesting therapeutic applications in neurological disorders .

D-beta-homoserine is a non-proteinogenic amino acid derivative with the molecular formula C₄H₉NO₃ [1] [2] [3]. The compound has a molecular weight of 119.12 g/mol, which is identical to its stereoisomers and positional isomers [1] [3] [4]. The compound is officially designated by the Chemical Abstracts Service number 16504-57-7 [1] [3] [5].

The systematic International Union of Pure and Applied Chemistry name for D-beta-homoserine is (3S)-3-amino-4-hydroxybutanoic acid [1] [4] [6]. This nomenclature reflects the stereochemical configuration at the third carbon atom, where the amino group is positioned in the beta position relative to the carboxyl group [1] [6]. The compound is also catalogued under the MDL number MFCD00270241 in chemical databases [1] [3] [6].

| Property | Value |

|---|---|

| Molecular Formula | C₄H₉NO₃ [1] |

| Molecular Weight | 119.12 g/mol [1] [3] |

| CAS Number | 16504-57-7 [1] [3] |

| MDL Number | MFCD00270241 [1] [3] |

| PubChem CID | 1502045 [4] |

Structural Characteristics

D-beta-homoserine exhibits a distinctive structural configuration that differentiates it from conventional alpha-amino acids [1] [6]. The compound features a four-carbon backbone with the amino group positioned at the beta carbon (third position) rather than the alpha carbon (second position) typical of standard amino acids [1] [4] [6].

The stereochemical configuration of D-beta-homoserine is characterized by an S configuration at the chiral center located at carbon-3 [1] [4] [6]. This stereochemical arrangement distinguishes it from its enantiomer, L-beta-homoserine, which possesses an R configuration at the same position [6]. The compound contains three functional groups: a primary amino group (-NH₂), a carboxyl group (-COOH), and a primary hydroxyl group (-CH₂OH) [1] [3] [6].

The structural arrangement allows for potential cyclization to form a five-membered lactone ring through intramolecular reaction between the carboxyl group and the hydroxyl group [10] [17]. This cyclization potential is enhanced by the spatial proximity of these functional groups within the four-carbon chain [10] [17]. The compound's structure can be represented by the SMILES notation: C(C@@HN)C(=O)O [4].

The three-dimensional conformation of D-beta-homoserine has been characterized through computational modeling and crystallographic analysis [4] [12]. The compound adopts conformations that minimize steric hindrance between the functional groups while maintaining optimal hydrogen bonding patterns [12] [25].

Physicochemical Properties

Solubility Parameters

D-beta-homoserine demonstrates favorable solubility characteristics in both aqueous and organic solvents [3] [14] [18]. The compound exhibits high water solubility, which is attributed to the presence of multiple hydrophilic functional groups including the amino, carboxyl, and hydroxyl groups [14] [18]. The aqueous solubility is comparable to that of L-homoserine, which has been reported at 1100 g/L at 30°C [18].

In organic solvents, D-beta-homoserine shows solubility in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [3] [14]. This broad solubility profile makes the compound suitable for various analytical and synthetic applications [3] [14]. The partition coefficient (LogP) values range from -1.63 to -1.289, indicating the compound's hydrophilic nature [19] [23].

| Solvent System | Solubility |

|---|---|

| Water | Soluble [14] [18] |

| Chloroform | Soluble [3] [14] |

| Dichloromethane | Soluble [3] [14] |

| Ethyl Acetate | Soluble [3] [14] |

| Dimethyl Sulfoxide | Soluble [3] [14] |

| Acetone | Soluble [3] [14] |

Acid-Base Characteristics

D-beta-homoserine exhibits amphoteric behavior due to the presence of both acidic and basic functional groups [20] [23] [24]. The compound possesses three distinct ionizable groups, each with characteristic dissociation constants [23] [24]. The carboxyl group demonstrates the lowest dissociation constant with a pKa₁ value of 2.480 [23]. This value is consistent with typical carboxylic acid groups in amino acid derivatives [24].

The amino group exhibits a pKa₂ value of 9.507, which is within the expected range for primary amino groups in beta-amino acid systems [23]. The hydroxyl group shows a much higher pKa₃ value of 14.849, indicating its weak acidic character [23]. The isoelectric point of D-beta-homoserine is calculated to be approximately 6.0, representing the pH at which the molecule carries no net electrical charge [22] [24].

| Ionizable Group | pKa Value |

|---|---|

| Carboxyl Group (pKa₁) | 2.480 [23] |

| Amino Group (pKa₂) | 9.507 [23] |

| Hydroxyl Group (pKa₃) | 14.849 [23] |

| Isoelectric Point | ~6.0 (calculated) |

Spectroscopic Properties

The spectroscopic characteristics of D-beta-homoserine have been investigated using various analytical techniques including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry [25] [26] [27]. Nuclear magnetic resonance analysis reveals distinct chemical shifts for the different carbon and hydrogen environments within the molecule [25] [26]. The compound exhibits characteristic fragmentation patterns in mass spectrometry with major ions at m/z 120, 102, 74, and 56 [25].

Infrared spectroscopic analysis of D-beta-homoserine shows characteristic absorption bands corresponding to the various functional groups [27]. The amino group stretching vibrations appear in the region 2866-3088 cm⁻¹ [27]. The carboxyl group exhibits asymmetric stretching vibrations around 1626 cm⁻¹, while symmetric stretching occurs at lower frequencies [27]. The hydroxyl group contributes to broad absorption bands in the 3000-3500 cm⁻¹ region [27].

The compound demonstrates characteristic optical activity with a specific rotation [α]D²⁰ of -17.0 ± 2° (c=1 in water) [6]. This optical rotation value provides a means for distinguishing D-beta-homoserine from its enantiomer and confirms the absolute stereochemical configuration [6] [26].

Comparative Analysis with Related Compounds

D-beta-homoserine belongs to a family of structurally related amino acid derivatives that share similar molecular formulas but differ in stereochemical configuration and positional isomerism [35] [37] [38]. The most closely related compound is L-beta-homoserine, which shares the identical molecular formula C₄H₉NO₃ and molecular weight but differs in the stereochemical configuration at the beta carbon [37] [38].

L-beta-homoserine exhibits an R configuration at carbon-3, contrasting with the S configuration of D-beta-homoserine [37] [38]. This stereochemical difference results in opposite optical rotation values, with L-beta-homoserine expected to show a positive rotation of approximately +17.0° [37]. Both compounds maintain similar melting points around 223-225°C and comparable solubility profiles [37].

The alpha-homoserine isomers, both D-homoserine and L-homoserine, represent positional isomers where the amino group is located at the alpha position (carbon-2) rather than the beta position [14] [18] [38]. D-homoserine has a CAS number of 6027-21-0 and exhibits different physical properties including a lower melting point of 205°C and different optical rotation characteristics [14] [38].

L-homoserine, the most biologically relevant isomer, serves as an intermediate in amino acid biosynthesis pathways [10] [18] [38]. This compound demonstrates a melting point of 203°C and a specific rotation of -8.5° [18] [38]. Unlike the beta-homoserine derivatives, the alpha-homoserine compounds are involved in natural metabolic processes [10] [38].

| Compound | CAS Number | Configuration | Melting Point (°C) | Optical Rotation [α]D²⁰ |

|---|---|---|---|---|

| D-β-homoserine | 16504-57-7 [1] | (3S) [1] | 223-225 [3] | -17.0 ± 2° [6] |

| L-β-homoserine | 16504-56-6 [37] | (3R) [37] | 223-225 [37] | +17.0 ± 2° (est.) [37] |

| D-homoserine | 6027-21-0 [14] | (2R) [14] | 205 [14] | +9° [14] |

| L-homoserine | 672-15-1 [18] | (2S) [18] | 203 [18] | -8.5° [18] |

D-beta-homoserine possesses a single stereogenic center located at the carbon-3 position of the four-carbon backbone, which distinguishes it from the more commonly studied alpha-amino acids where the stereogenic center is at the carbon-2 position [1] [2]. The stereogenic center exists when four different substituents are attached to a carbon atom, creating the potential for two non-superimposable mirror image forms [3] [1].

The configuration at this stereogenic center follows the Cahn-Ingold-Prelog priority rules for stereochemical designation [3] [1]. For D-beta-homoserine, the absolute configuration is designated as S, indicating that when the molecule is oriented with the lowest priority group (hydrogen) pointing away from the observer, the remaining three groups are arranged in a counterclockwise direction when numbered from highest to lowest priority [5] [6]. The priority order is established based on atomic number, with the amino group taking highest priority, followed by the carboxyl group, then the hydroxymethyl group, and finally hydrogen [1].

The stereochemical arrangement is characterized by an S configuration at the chiral center located at carbon-3, which creates the specific three-dimensional structure that imparts unique biological and chemical properties to this enantiomer [5]. This configuration is critical for the molecule's interaction with biological systems, as the spatial arrangement of functional groups determines how the compound fits into enzyme active sites and receptor binding pockets [7] [8].

Relationship to L-beta-homoserine

D-beta-homoserine and L-beta-homoserine exist as enantiomers, representing non-superimposable mirror images of each other at the beta-position stereogenic center [9] [10] [6]. While both compounds share the identical molecular formula C₄H₉NO₃ and molecular weight of 119.12 g/mol, their stereochemical configurations are opposite, with D-beta-homoserine possessing an S configuration and L-beta-homoserine having an R configuration at the carbon-3 position [5] [10].

The optical rotation properties provide clear experimental evidence of their enantiomeric relationship. D-beta-homoserine exhibits a specific optical rotation of -17.0 ± 2° (c=1 in H₂O), while L-beta-homoserine displays +18 ± 2° (c=1 in H₂O) [11] [12]. This nearly equal but opposite rotation of plane-polarized light is characteristic of enantiomeric pairs and serves as a primary method for distinguishing between the two forms [5] [10].

Physical properties also differ between the enantiomers. D-beta-homoserine has a melting point of 223-225°C, whereas L-beta-homoserine melts at 205°C with decomposition [5] [10]. The predicted pKa values also show variation, with D-beta-homoserine at 3.69 ± 0.10 and L-beta-homoserine at 2.21 ± 0.10, indicating differences in their acid-base behavior [5] [10].

Comparison with Homoserine and Isothreonine

The relationship between D-beta-homoserine and other homoserine derivatives involves both structural and positional isomerism that significantly impacts their biochemical properties. Homoserine, also called isothreonine, is an α-amino acid with the chemical formula HO₂CCH(NH₂)CH₂CH₂OH [13] [14]. This alpha form differs fundamentally from beta-homoserine in the position of the amino group relative to the carboxyl group.

L-homoserine (the alpha form) has the stereogenic center at carbon-2, making it a positional isomer rather than a stereoisomer of D-beta-homoserine [15] [16]. The distinction between alpha and beta positioning is crucial for biological activity, as isothreonine can be distinguished from threonine by retention time and fragmentation patterns in mass spectrometry [17] [18]. This differentiation becomes particularly important in proteomics research where methionine residues can be converted to isothreonine during sample preparation, potentially leading to misidentification [18].

The structural differences between alpha and beta forms create distinct metabolic pathways and biological functions. L-homoserine serves as an intermediate in the biosynthesis of three essential amino acids: methionine, threonine, and isoleucine [14] [19]. In contrast, beta-homoserine derivatives show different biological activities, including potential roles in neurotransmitter pathways and plant metabolism [11].

Threonine can be distinguished from isothreonine by its retention time and HCD fragmentation pattern, specifically through the relative intensity of certain product ions [17]. This analytical distinction is critical because while threonine is a proteinogenic amino acid, isothreonine (homoserine) represents an artifact or intermediate compound with different biological significance [17] [18].

Stereochemical Influence on Biological Activity

The stereochemical configuration of D-beta-homoserine profoundly influences its biological activity through mechanisms that depend on precise three-dimensional molecular recognition. Chiral molecules show stereoselective properties, differing in their metabolic pathways and mechanisms of action [8]. This stereospecificity is fundamental because all biological receptors and enzymes have complex three-dimensional structures and are inherently asymmetric [7].

Research on related homoserine lactone compounds demonstrates the critical importance of stereochemistry in biological function. In studies of N-acylated homoserine lactones, the D-stereoisomers showed uniformly reduced inhibitory activity across bacterial quorum sensing systems, with reductions ranging from 40-90% compared to their L-counterparts [20]. However, some D-enantiomers displayed unexpected agonistic activity, suggesting that lactone stereochemistry, in concert with acyl chain structure, plays a multifaceted role in biological activity [20].

The stereochemical influence extends to enzyme interactions and metabolic regulation. D-beta-homoserine has been explored as a potential inhibitor for specific enzymes, particularly those involved in amino acid metabolism . Studies suggest it can inhibit cystathionine gamma-synthase, an enzyme involved in the methionine cycle, demonstrating how stereochemical configuration affects enzyme specificity .

Homoserine dehydrogenase activity shows stereospecific hydride transfer, with studies revealing that the pro-S hydrogen from NADPH is transferred to the aldehyde substrate [21] [22]. This stereospecificity in enzymatic reactions highlights how the three-dimensional arrangement of atoms determines biological activity and metabolic fate [23] [21].

Chiral Analysis Methodologies

The analytical determination of D-beta-homoserine enantiomeric purity and concentration requires sophisticated chiral separation techniques that can distinguish between stereoisomers with identical chemical formulas but different three-dimensional arrangements. Multi-dimensional High-Performance Liquid Chromatography represents one of the most straightforward approaches for sensitive and selective chiral amino acid analysis [24] [25].

Direct chiral HPLC methods utilizing macrocyclic glycopeptide-based chiral stationary phases have proven highly effective for homoserine analysis. Teicoplanin-based columns demonstrate excellent enantioselectivity for amino acids, providing baseline resolution within 10-25 minutes without requiring derivatization [26] [27]. These stationary phases operate through multiple interaction mechanisms including hydrogen bonding, π-π interactions, and steric hindrance that differentiate between enantiomers [26].

Crown ether-based chiral stationary phases, particularly CROWNPAK CR-I(+) columns, show exceptional performance for amino acid enantiomer separation [28] [29]. Using supercritical fluid chromatography with these columns, 18 proteinogenic amino acid enantiomers can be separated with resolution values of 1.96-33.62 within 6.5 minutes [29]. For ultrafast analysis, 17 amino acid enantiomers achieve separation in under 1 minute with resolution ≥ 1.5 [29].

Derivatization-based approaches offer enhanced sensitivity and selectivity for trace-level analysis. The (R)-BiAC derivatization method enables simultaneous analysis of 20 D/L-amino acids in approximately 19 minutes with detection capabilities at the attomolar level [30]. Chiral derivatization with (S)-naproxen chloride combined with trapped ion mobility-mass spectrometry achieves rapid analysis within 3 minutes per sample with detection limits in the lower nanomolar range [31] [32].

LC-MS/MS methods without derivatization provide high-throughput analysis capabilities. These approaches utilize chiral stationary phases combined with tandem mass spectrometry for simultaneous analysis of 18 D-amino acids with high sensitivity and reproducibility [33]. The method allows quantification in real samples while maintaining the structural integrity of the analytes [33].